![molecular formula C21H21F3N4O3 B2510053 7-甲氧基-N-(1-(2-甲基-6-(三氟甲基)嘧啶-4-基)哌啶-4-基)苯并呋喃-2-甲酰胺 CAS No. 2034259-60-2](/img/structure/B2510053.png)
7-甲氧基-N-(1-(2-甲基-6-(三氟甲基)嘧啶-4-基)哌啶-4-基)苯并呋喃-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of alkyl boronic esters is a common approach, but it’s not well developed .Molecular Structure Analysis
The molecular structure of similar compounds often involves a trifluoromethyl group, which is a functional group with the formula -CF3 . The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve catalytic protodeboronation of alkyl boronic esters . This process is often paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds often involve a significant electronegativity, which is often described as being intermediate between the electronegativities of fluorine and chlorine . Trifluoromethyl-substituted compounds are often strong acids .科学研究应用
- The compound effectively inhibits RET signaling pathways, making it a promising candidate for precision medicine in patients with RET mutations .
- Notably, BLU-667 demonstrates an IC50 value of 0.4 nM against wild-type RET (c-RET) and is equally effective against common RET oncogenic mutations .
- In preclinical studies, BLU-667 has shown efficacy in inhibiting RET-mutated and fusion-driven NSCLC and thyroid cancer xenografts without affecting VEGFR2 (vascular endothelial growth factor receptor 2) signaling .
- Its favorable tolerability profile in vivo further supports its potential as a targeted therapy .
- Computational studies have explored BLU-667’s binding interactions with target proteins. These analyses provide insights into its mode of action and potential antimicrobial properties .
- For instance, the compound can be synthesized using a POCl3/CH2Cl2/Et3N system, which selectively chlorinates pyridine derivatives under mild conditions. This method allows for the efficient preparation of chloromethyl-pyridine derivatives, including BLU-667.
- BLU-667 exhibits remarkable selectivity for RET kinase. In a kinase library containing 371 kinases, BLU-667 showed at least 100-fold higher selectivity for RET compared to 96% of the kinases tested .
- The crystal structure of BLU-667 provides valuable information about its binding interactions and conformation. Researchers have studied its molecular arrangement, aiding drug design and optimization .
Targeted Cancer Therapy
RET-Driven NSCLC and Thyroid Cancer
In Silico Molecular Docking Studies
Synthetic Chemistry Applications
Kinase Selectivity and Specificity
Structural Insights
未来方向
The future directions for research into this compound and similar compounds could involve further development of the protodeboronation process, as well as exploration of the potential biological activities of these compounds . Additionally, the trifluoromethyl group is often used in pharmaceuticals, drugs, and abiotically synthesized natural fluorocarbon-based compounds, indicating potential applications in these areas .
属性
IUPAC Name |
7-methoxy-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N4O3/c1-12-25-17(21(22,23)24)11-18(26-12)28-8-6-14(7-9-28)27-20(29)16-10-13-4-3-5-15(30-2)19(13)31-16/h3-5,10-11,14H,6-9H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYMTJGNLMFCDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=CC4=C(O3)C(=CC=C4)OC)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-methoxy-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzofuran-2-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。